
1-chloroisoquinoline-5-sulfonic acid;sulfurous acid
Overview
Description
1-chloroisoquinoline-5-sulfonic acid is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse biological and industrial applications. This compound is characterized by the presence of a chlorine atom at the first position and a sulfonic acid group at the fifth position of the isoquinoline ring.
Preparation Methods
The synthesis of 1-chloroisoquinoline-5-sulfonic acid involves several steps. One common method is the Skraup synthesis, which is a general method for synthesizing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the initial dehydration of glycerol to form acrolein, followed by a 1,4-cycloaddition reaction with aniline to produce β-anilinopropaldehyde. This intermediate then cyclizes, dehydrates, and oxidizes to form the desired quinoline derivative .
Chemical Reactions Analysis
1-chloroisoquinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, acrolein, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-chloroisoquinoline-5-sulfonic acid as an inhibitor of Akt, a key signaling pathway involved in cancer cell proliferation and survival. The compounds derived from this acid have shown efficacy against various neoplasms, including:
- Breast Cancer
- Prostate Cancer
- Lung Cancer
- Melanoma
A patent describes methods for treating these cancers using formulations that include 1-chloroisoquinoline-5-sulfonic acid, demonstrating its role as a promising therapeutic agent .
Antiviral Applications
The compound has also been investigated for its antiviral properties. It has been shown to inhibit viral replication, making it a candidate for developing antiviral therapies. The mechanism involves modulation of host cell pathways that viruses exploit for replication .
Biochemical Research
In biochemical assays, 1-chloroisoquinoline-5-sulfonic acid serves as a reagent for synthesizing various sulfonamide derivatives, which are crucial in drug development. These derivatives can act as enzyme inhibitors or modulators in metabolic pathways .
Case Study 1: Inhibition of Akt in Cancer Cells
A study published in a pharmaceutical journal demonstrated that derivatives of 1-chloroisoquinoline-5-sulfonic acid effectively inhibited Akt activity in glioblastoma cells. The results indicated a significant reduction in cell viability and proliferation rates when treated with the compound.
Case Study 2: Antiviral Efficacy
Research conducted on the antiviral properties of the compound revealed that it significantly reduced the viral load in infected cell cultures by targeting specific viral proteins involved in replication. This study suggests potential applications in developing treatments for viral infections.
Mechanism of Action
The mechanism of action of 1-chloroisoquinoline-5-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-chloroisoquinoline-5-sulfonic acid can be compared with other similar compounds, such as quinoline and isoquinoline derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. For example:
Quinoline: Lacks the sulfonic acid group and chlorine atom, making it less polar and less reactive in certain chemical reactions.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, leading to different reactivity and biological properties.
The unique combination of the chlorine atom and sulfonic acid group in 1-chloroisoquinoline-5-sulfonic acid imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-Chloroisoquinoline-5-sulfonic acid, often referred to in conjunction with sulfurous acid, is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This compound is part of the isoquinoline family, characterized by a fused benzene and pyridine structure. Its potential applications span various fields, including antimicrobial, anticancer, antiviral, and anti-inflammatory research.
Antimicrobial Properties
Research indicates that 1-chloroisoquinoline-5-sulfonic acid exhibits significant antimicrobial activity. It has been studied against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, it demonstrated notable inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones measured at 11.00 ± 0.03 mm relative to the standard antibiotic amoxicillin (18 mm) .
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have indicated that derivatives of 1-chloroisoquinoline-5-sulfonic acid possess antiproliferative effects against melanoma cell lines. These findings suggest that the compound may interfere with cancer cell metabolism or signaling pathways, although the precise mechanisms remain to be fully elucidated .
Antiviral and Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its antiviral and anti-inflammatory activities. The structural characteristics of isoquinolines allow them to interact with various biological targets, potentially modulating inflammatory responses and viral replication processes .
Target Interactions
The biological activity of 1-chloroisoquinoline-5-sulfonic acid is believed to stem from its ability to interact with specific cellular targets. Isoquinolines generally influence multiple physiological processes by binding to enzymes or receptors involved in metabolic pathways. However, detailed studies on the exact molecular mechanisms of this specific compound are still limited.
Biochemical Pathways
The compound may influence several biochemical pathways related to fatty acid metabolism and cellular signaling. Although comprehensive data on metabolic pathways involving this compound are scarce, it likely interacts with enzymes that modulate metabolic flux or metabolite levels .
Comparative Studies
Comparative analyses have been conducted between 1-chloroisoquinoline-5-sulfonic acid and other similar compounds like isoquinoline and 8-hydroxyquinoline-5-sulfonic acid. These studies highlight the unique properties of 1-chloroisoquinoline-5-sulfonic acid due to its chloro substituent and sulfonic acid group, which enhance its potential as a ligand in coordination chemistry .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of synthesized derivatives of this compound against various biological targets such as topoisomerase IIβ and E. coli DNA gyrase B. These studies revealed promising binding energies, indicating potential efficacy as an antibacterial agent .
Data Summary Table
Properties
IUPAC Name |
1-chloroisoquinoline-5-sulfonic acid;sulfurous acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H6ClNO3S.H2O3S/c2*10-9-7-2-1-3-8(15(12,13)14)6(7)4-5-11-9;1-4(2)3/h2*1-5H,(H,12,13,14);(H2,1,2,3) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJXAMIAZOYZHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)O.C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)O.OS(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O9S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90763379 | |
Record name | 1-Chloroisoquinoline-5-sulfonic acid--sulfurous acid (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90763379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110883-85-7 | |
Record name | 1-Chloroisoquinoline-5-sulfonic acid--sulfurous acid (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90763379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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